1-(4-Hydroxypiperidin-1-yl)propan-1-one
Description
1-(4-Hydroxypiperidin-1-yl)propan-1-one is a ketone derivative featuring a 4-hydroxypiperidine moiety. This compound has garnered attention in medicinal chemistry due to its role as a key intermediate in synthesizing bioactive molecules. For instance, it is utilized in the development of carbazole-based retinoic acid-related orphan receptor gamma-t (RORγt) modulators, where its hydroxypiperidine group contributes to molecular interactions critical for receptor binding . Derivatives such as 1-(4-hydroxypiperidin-1-yl)-3-(2-methoxyphenyl)propan-1-one (C₁₅H₂₁NO₃, MW 263.33) and 1-(4-hydroxypiperidin-1-yl)-2-(phenylsulfanyl)ethan-1-one (C₁₃H₁₇NO₂S, MW 251.10) highlight its structural versatility .
Properties
Molecular Formula |
C8H15NO2 |
|---|---|
Molecular Weight |
157.21 g/mol |
IUPAC Name |
1-(4-hydroxypiperidin-1-yl)propan-1-one |
InChI |
InChI=1S/C8H15NO2/c1-2-8(11)9-5-3-7(10)4-6-9/h7,10H,2-6H2,1H3 |
InChI Key |
RIIRBWCELNIZOI-UHFFFAOYSA-N |
Canonical SMILES |
CCC(=O)N1CCC(CC1)O |
Origin of Product |
United States |
Comparison with Similar Compounds
Data Tables
Table 1: Structural and Physicochemical Comparison
Research Findings and Implications
- Role of Hydroxyl Group: The 4-hydroxyl group in this compound enhances solubility and hydrogen-bonding capacity, critical for RORγt modulation . Non-hydroxylated analogs (e.g., 1-(piperidin-1-yl)propan-1-one) exhibit higher lipophilicity, favoring membrane permeability but limiting polar interactions .
- Structural-Activity Relationships (SAR): Halogenation: Improves metabolic stability but may introduce genotoxicity risks, as seen in FEMA No. 2158–2160 . Aromatic Systems: Biphenyl or thiophene moieties expand π-π interactions but complicate synthesis .
- Synthetic Challenges : Coupling reactions with NHPI/HOBt yield moderate efficiencies (40–65%), necessitating optimization for scale-up .
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